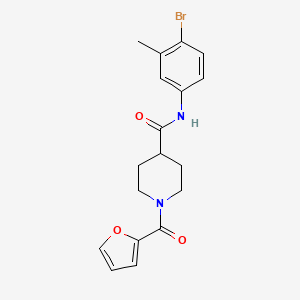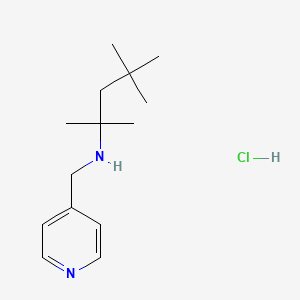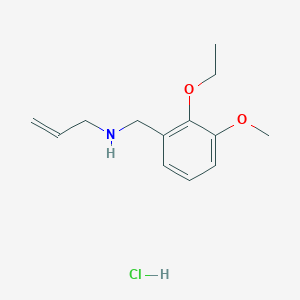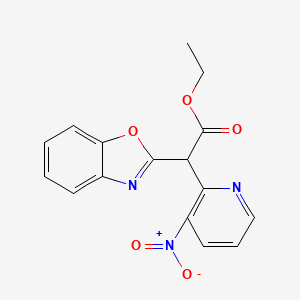![molecular formula C18H27N3OS B5319036 N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide](/img/structure/B5319036.png)
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide, also known as MTMP, is a novel compound that has gained attention due to its potential pharmacological properties. MTMP is a piperidine derivative that has been synthesized using several methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide's mechanism of action is not fully understood; however, it has been reported to act as a selective antagonist of the μ-opioid receptor, which is involved in pain modulation. This compound has also been reported to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been reported to have several biochemical and physiological effects, including its analgesic, anti-inflammatory, and anti-tumor effects. This compound has also been reported to have a low toxicity profile in animal studies, suggesting its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide has several advantages for lab experiments, including its easy synthesis method, low toxicity profile, and potent pharmacological properties. However, there are also limitations to using this compound in lab experiments, including its limited solubility in water and its potential to interact with other compounds.
Direcciones Futuras
There are several future directions for the study of N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide, including its potential as a novel therapeutic agent for the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. Furthermore, the potential interactions of this compound with other compounds should be studied to ensure its safety and efficacy in clinical applications.
Conclusion
In conclusion, this compound is a novel compound that has gained attention due to its potential pharmacological properties. This compound has shown promising results in various scientific research applications, including its analgesic, anti-inflammatory, and anti-tumor effects. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical applications.
Métodos De Síntesis
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide can be synthesized using various methods, including the reaction of 4-(methylthio)aniline with 1,4-bis(piperidin-1-yl)butane-1,4-dione, or by the reaction of 1,4-bis(piperidin-1-yl)butane-1,4-dione with 4-(methylthio)benzaldehyde. The synthesis of this compound has been reported in several scientific articles, and the purity of the compound can be assessed using various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
N-[4-(methylthio)phenyl]-1,4'-bipiperidine-1'-carboxamide has been studied for its potential pharmacological properties, including its analgesic, anti-inflammatory, and anti-tumor effects. Several scientific studies have reported that this compound has a potent analgesic effect in various animal models of pain. This compound has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has shown anti-tumor effects in various cancer cell lines, suggesting its potential as a novel anti-cancer agent.
Propiedades
IUPAC Name |
N-(4-methylsulfanylphenyl)-4-piperidin-1-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c1-23-17-7-5-15(6-8-17)19-18(22)21-13-9-16(10-14-21)20-11-3-2-4-12-20/h5-8,16H,2-4,9-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBJFCFHPGLCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-({6-[(3-hydroxypropyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5318958.png)


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(2E)-3-phenylprop-2-en-1-yl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5318982.png)
![2-{1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B5318983.png)
![2-{[3-(1H-imidazol-1-yl)propyl]amino}-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5319001.png)
![(1S*,6R*)-9-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5319007.png)
![3-imino-2-[(2-methoxyphenyl)hydrazono]-3-(4-morpholinyl)propanenitrile](/img/structure/B5319012.png)

![1'-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319021.png)
![1-acetyl-5-{[7-methoxy-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-4-imidazolidinone](/img/structure/B5319024.png)
![N-[(1R,2R)-2-(acetylamino)-2,3-dihydro-1H-inden-1-yl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5319030.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5319042.png)
